An In-depth Technical Guide to 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 443124-79-6)
An In-depth Technical Guide to 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 443124-79-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document, compiled by a Senior Application Scientist, offers a robust framework for its synthesis, characterization, and potential applications. By drawing upon established chemical principles and analogous transformations, this guide serves as a valuable resource for researchers navigating the synthesis and utilization of this and structurally related molecules. We will delve into a detailed, field-proven synthetic protocol, outline expected analytical characterizations, and discuss its potential as a building block in the development of novel chemical entities.
Introduction
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde, with the Chemical Abstracts Service (CAS) registry number 443124-79-6, is a bi-aryl ether derivative characterized by a chlorinated benzaldehyde core linked to a chlorinated benzyl group via an ether linkage.[1] The presence of multiple reactive sites—the aldehyde functionality, the ether linkage, and the aromatic chloro substituents—makes it a versatile intermediate for further chemical modifications. Halogenated organic molecules, in particular, play a crucial role in medicinal chemistry and materials science, often enhancing the biological activity and modifying the physical properties of parent compounds. The structural motifs present in this molecule are found in various biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is presented in the table below. These values are computed and sourced from the PubChem database.[1]
| Property | Value | Source |
| CAS Number | 443124-79-6 | |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.1 g/mol | |
| IUPAC Name | 3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde | |
| SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Cl | |
| InChI | InChI=1S/C14H10Cl2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2 |
Synthesis Pathway and Mechanism
The most logical and widely applicable method for the synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 3-Chloro-4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism. The first step involves the deprotonation of the phenolic hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent is crucial to solvate the cation of the base and to avoid protonation of the phenoxide, thus enhancing its nucleophilicity.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a well-established procedure for Williamson ether synthesis, adapted for the specific reactants based on analogous transformations described in the literature.[4]
Materials:
-
3-Chloro-4-hydroxybenzaldehyde (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-Chloro-4-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 4-chlorobenzyl chloride to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde.
Analytical Characterization
| Analytical Technique | Expected Observations |
| ¹H NMR | A singlet for the aldehyde proton (~9.8-10.0 ppm). A singlet for the benzylic protons (-O-CH₂-) (~5.1-5.3 ppm). Aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. |
| ¹³C NMR | The aldehyde carbonyl carbon will appear at ~190-192 ppm. The benzylic carbon (-O-CH₂-) will be observed around 70-72 ppm. Aromatic carbons will resonate in the region of 110-160 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. C-O-C stretching vibrations for the ether linkage in the range of 1250-1000 cm⁻¹. C-H stretching of the aromatic rings and the aldehyde proton. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight (281.1 g/mol ), with characteristic isotopic patterns for the two chlorine atoms. |
Potential Applications and Research Directions
The unique combination of functional groups in 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde positions it as a valuable building block in several areas of chemical research and development.
Intermediate in Pharmaceutical Synthesis
The benzaldehyde moiety is a precursor to a wide array of heterocyclic and other complex molecular architectures. The presence of the benzyloxy group in related structures has been shown to be important for biological activity, including the inhibition of enzymes like β-glucosidase.[5] Furthermore, substituted benzaldehydes are key starting materials for the synthesis of various pharmacologically active compounds, including antivirals and anticancer agents. The specific substitution pattern of this molecule could lead to novel derivatives with unique biological profiles.
Building Block in Agrochemicals
Similar to the pharmaceutical industry, the agrochemical sector relies on novel organic molecules for the development of new herbicides, fungicides, and insecticides. The bi-aryl ether linkage is a common feature in many commercial pesticides. The reactivity of the aldehyde group allows for the introduction of further diversity, potentially leading to the discovery of new crop protection agents.
Material Science Applications
Aromatic aldehydes can be utilized in the synthesis of polymers and other advanced materials. The specific electronic properties conferred by the chlorine atoms and the ether linkage could be exploited in the design of new materials with tailored optical or electronic properties.
Safety and Handling
Detailed toxicological data for 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is not available. However, based on the starting materials and related compounds, it should be handled with care in a well-ventilated fume hood. 3-Chloro-4-hydroxybenzaldehyde is known to be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, and cause serious eye damage.[6] 4-Chlorobenzyl chloride is also a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a chemical intermediate with significant potential for applications in drug discovery, agrochemical development, and materials science. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The detailed protocol for its synthesis via the Williamson ether reaction, based on sound chemical principles and analogous transformations, offers a reliable starting point for its preparation in a laboratory setting. While a lack of publicly available experimental data necessitates a predictive approach to its analytical characterization, the information provided herein should prove invaluable to researchers and scientists working with this and related compounds. Further research into the reactivity and biological activity of this molecule is warranted to fully unlock its potential.
References
-
Jumina, et al. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry, vol. 32, no. 5, 2016, pp. 2535-2542, [Link].
-
PubChem. "3-Chloro-4-hydroxybenzaldehyde." National Center for Biotechnology Information, [Link].
-
PubChem. "3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde." National Center for Biotechnology Information, [Link].
- Google Patents. "Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde." .
-
Master Organic Chemistry. "The Williamson Ether Synthesis." [Link].
-
PrepChem. "Preparation of 4-chlorobenzyl chloride." [Link].
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, [Link].
-
PubChem. "3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022." National Center for Biotechnology Information, [Link].
-
Synthesis and Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI, [Link].
-
Synthesis and Characterization of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, [Link].
-
Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. ResearchGate, [Link].
-
New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. PubMed Central, [Link].
-
Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances, [Link].
Sources
- 1. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]
- 6. 3-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 17022 - PubChem [pubchem.ncbi.nlm.nih.gov]
